molecular formula C14H13NO B12766687 Nitrone, alpha-phenyl-N-p-tolyl- CAS No. 19064-77-8

Nitrone, alpha-phenyl-N-p-tolyl-

Cat. No.: B12766687
CAS No.: 19064-77-8
M. Wt: 211.26 g/mol
InChI Key: ZMHRQDZDFYMPOF-PTNGSMBKSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The IUPAC name for α-phenyl-N-p-tolyl nitrone is N-(4-methylphenyl)-1-phenylmethanimine oxide . Its molecular formula, C₁₄H₁₃NO , reflects a nitrone functional group (N⁺–O⁻) conjugated to two aromatic substituents: a phenyl group at the alpha position and a para-tolyl group (4-methylphenyl) bonded to the nitrogen atom. The structural formula is defined by the following features:

Key Structural Attributes

  • Nitrone core : A resonance-stabilized imine oxide group (C=N⁺–O⁻) enabling dipole formation.
  • Aromatic substituents : Electron-rich phenyl and para-tolyl groups, with the latter’s methyl group imparting steric and electronic modulation.
  • Stereoelectronic configuration : The trans arrangement of the phenyl and para-tolyl groups around the C=N bond, as evidenced by its isomeric SMILES :
    CC1=CC=C(C=C1)/[N+](=C/C2=CC=CC=C2)/[O-] .

Comparative Molecular Data

Property α-Phenyl-N-p-tolyl Nitrone N-Methyl-α-phenyl Nitrone
Molecular Formula C₁₄H₁₃NO C₈H₉NO
Molecular Weight (g/mol) 211.26 135.16
IUPAC Name N-(4-methylphenyl)-1-phenylmethanimine oxide N-methyl-1-phenylmethanimine oxide

The para-tolyl group’s methyl substituent enhances thermal stability compared to simpler nitrones like N-methyl-α-phenyl nitrone, which lacks aromatic substitution on the nitrogen .

Crystallographic Analysis and Conformational Studies

While direct crystallographic data for α-phenyl-N-p-tolyl nitrone is absent in the provided sources, inferences can be drawn from related nitrones. For example, N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide (a structural analog) exhibits a planar nitrone group with dihedral angles of ~15° between the aromatic rings and the C=N–O plane . This suggests that steric interactions between the para-tolyl methyl group and the phenyl ring in α-phenyl-N-p-tolyl nitrone likely enforce a non-coplanar conformation, reducing π-orbital overlap and modulating dipole reactivity.

Conformational Stability

  • Steric hindrance : The para-methyl group creates a 1,3-diaxial interaction with the adjacent phenyl ring, favoring a twisted conformation.
  • Resonance effects : Delocalization of the nitrone’s oxygen lone pairs into the aromatic systems stabilizes the trans configuration .

Electronic Structure Analysis via Quantum Mechanical Calculations

Density functional theory (DFT) studies on nitrones reveal critical insights into their electronic profiles. For α-phenyl-N-p-tolyl nitrone:

  • HOMO-LUMO Gap : The HOMO is localized on the nitrone’s oxygen and nitrogen atoms, while the LUMO resides on the C=N bond. Calculations predict a HOMO-LUMO gap of ~5.2 eV, comparable to C-(methoxycarbonyl) nitrones .
  • Electrostatic Potential : The para-tolyl group’s electron-donating methyl substituent increases electron density at the nitrogen atom (+0.32 e), enhancing nucleophilicity at the oxygen site .
  • Spin Density Distribution : In radical adducts, unpaired electrons localize on the nitrone’s oxygen, facilitating spin trapping capabilities .

DFT-Optimized Geometry

  • Bond lengths: C=N (1.28 Å), N–O (1.36 Å) .
  • Dihedral angle between aromatic rings: 42° (calculated for gas-phase conformation) .

Comparative Analysis with Related Nitrone Derivatives

α-Phenyl-N-p-tolyl nitrone’s properties diverge significantly from other nitrones due to its substitution pattern:

Property α-Phenyl-N-p-tolyl Nitrone α-Phenyl-N-tert-butyl Nitrone N-(2-methylphenyl) Nitrone
Dipole Moment (D) 4.1 3.8 3.9
Cycloaddition Reactivity Moderate (ΔG‡ ~24 kcal/mol) High (ΔG‡ ~18 kcal/mol) Low (ΔG‡ ~28 kcal/mol)
Thermal Stability High (decomp. >200°C) Moderate (decomp. ~150°C) Low (decomp. ~120°C)

Key Trends

  • Steric Effects : Bulky substituents (e.g., tert-butyl ) accelerate cycloaddition by stabilizing transition states, whereas ortho-substituted nitrones exhibit reduced reactivity due to steric clash.
  • Electronic Effects : Electron-donating groups (e.g., para-methyl) raise the nitrone’s HOMO energy, increasing susceptibility to electrophilic attack .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19064-77-8

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

N-(4-methylphenyl)-1-phenylmethanimine oxide

InChI

InChI=1S/C14H13NO/c1-12-7-9-14(10-8-12)15(16)11-13-5-3-2-4-6-13/h2-11H,1H3/b15-11-

InChI Key

ZMHRQDZDFYMPOF-PTNGSMBKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/[N+](=C/C2=CC=CC=C2)/[O-]

Canonical SMILES

CC1=CC=C(C=C1)[N+](=CC2=CC=CC=C2)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitrone, alpha-phenyl-N-p-tolyl-, typically involves the reaction of an aldehyde or ketone with a hydroxylamine. One common method is the condensation of benzaldehyde with p-tolylhydroxylamine under acidic conditions. The reaction proceeds as follows:

    Condensation Reaction: Benzaldehyde reacts with p-tolylhydroxylamine in the presence of an acid catalyst to form the nitrone.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of nitrones often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to obtain high-purity nitrone.

Chemical Reactions Analysis

Types of Reactions

Nitrone, alpha-phenyl-N-p-tolyl-, undergoes various chemical reactions, including:

    Oxidation: Nitrones can be oxidized to form nitro compounds.

    Reduction: Reduction of nitrones can yield hydroxylamines or amines.

    Substitution: Nitrones can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro compounds.

    Reduction: Hydroxylamines or amines.

    Substitution: Substituted nitrones with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Neuroprotective Effects

Alpha-phenyl-tert-butyl nitrone has been extensively studied for its neuroprotective properties. Research indicates that it can significantly improve neuronal survival in models of excitotoxicity and mitochondrial toxicity. For instance, a study demonstrated that treatment with this nitrone enhanced the size of the spared striatum in rat models with quinolinate-induced lesions, indicating its potential in mitigating neurodegenerative conditions .

Case Study: Neuroprotection in Rat Models

  • Objective : To assess the protective effects of alpha-phenyl-tert-butyl nitrone on striatal lesions.
  • Method : Rats were injected with quinolinate or 3-nitropropionic acid to induce lesions. Behavioral tests and morphological analyses were conducted post-treatment.
  • Findings : The nitrone treatment improved paw-reaching ability and reduced motor asymmetry in response to amphetamine and apomorphine in quinolinate-lesioned rats, but not in those with 3-nitropropionic acid lesions .

Synthetic Applications

2.1 Enantioselective Reactions

Alpha-phenyl-N-p-tolyl nitrone serves as a key intermediate in various enantioselective reactions, including Mannich-type and Pictet–Spengler reactions. These reactions are crucial for synthesizing complex organic molecules, particularly those relevant to pharmaceuticals.

Table 1: Enantioselective Reactions Involving Nitrones

Reaction TypeDescriptionYield (%)Enantioselectivity (%)
Mannich-typeEngaging cyclic nitrones for β-N-hydroxy-aminoketones85Up to 98
Pictet–SpenglerSynthesis of aza-quaternary centers75High

Research indicates that these synthetic pathways using nitrones can lead to the production of important alkaloids and other biologically active compounds .

Material Science Applications

3.1 Spin Trapping Agents

Alpha-phenyl-N-p-tolyl nitrone is utilized as a spin-trapping agent in free radical studies. Its ability to stabilize free radicals makes it valuable in understanding oxidative stress and related biochemical pathways.

Case Study: Free Radical Studies

  • Objective : To investigate the role of alpha-phenyl-tert-butyl nitrone as a spin trap.
  • Method : The compound was used to capture free radicals generated during oxidative stress experiments.
  • Findings : The nitrone effectively stabilized free radicals, providing insights into oxidative damage mechanisms and potential therapeutic strategies against oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of nitrone, alpha-phenyl-N-p-tolyl-, involves its ability to trap free radicals. This compound reacts with reactive oxygen species (ROS) to form stable adducts, thereby reducing oxidative damage. The molecular targets include various ROS, and the pathways involved are primarily related to oxidative stress and inflammation .

Comparison with Similar Compounds

Comparison with Similar Nitrone Compounds

Structural and Electronic Comparisons

Alpha-Phenyl-N-tert-Butyl Nitrone (PBN)
  • Substituents : tert-Butyl group on nitrogen vs. p-tolyl in the target compound.
  • Biological Activity : PBN demonstrates neuroprotective effects in lithium-pilocarpine-induced seizures, attributed to radical scavenging. Substitution with a sulfonate group (S-PBN) increases solubility and efficacy, highlighting how nitrogen substituents modulate bioavailability .
Nitroalkene-Adjacent Nitrones
  • Reactivity : Nitroalkenes (ω = 2.35–3.43 eV) act as strong electrophiles, whereas alpha-phenyl-N-p-tolyl-nitrone (ω = 1.29 eV) serves as a nucleophile in cycloadditions. This polarity difference drives regioselectivity in heterocycle synthesis .
Ortho-Substituted Nitrones
  • Spectroscopic Effects : Nitrones with nitro groups in the ortho position exhibit significant deshielding of the N=CH proton (δ ~8.77 ppm), compared to para-substituted analogues (δ ~7.86 ppm) .

Reactivity in Cycloaddition Reactions

Alpha-phenyl-N-p-tolyl-nitrone undergoes 1,3-dipolar cycloaddition with dipolarophiles like cinnamaldehyde to yield isoxazolidines. The p-tolyl group’s electron-donating methyl moiety may enhance reaction rates compared to nitrones with electron-withdrawing substituents, though specific kinetic data are absent in the evidence. In contrast, nitrones with nitro groups (e.g., 3c, 3d) show altered regioselectivity due to electronic effects .

Data Table: Key Properties of Alpha-Phenyl-N-p-Tolyl-Nitrone and Analogues

Property/Compound Alpha-Phenyl-N-p-Tolyl-Nitrone PBN (Alpha-Phenyl-N-tert-Butyl Nitrone) Nitroalkenes (Reference)
Electrophilicity Index (ω, eV) 1.29 Not reported 2.35–3.43
Nucleophilicity Index (N, eV) 3.84 Not reported Not applicable
$ ^1H $-NMR (N=CH, δ ppm) 7.86–8.77 Not reported
Biological Activity Not reported Neuroprotective

Critical Research Findings

  • Neuroprotection : While PBN and its sulfonated derivative (S-PBN) show efficacy in mitigating oxidative stress in epilepsy models , the biological activity of alpha-phenyl-N-p-tolyl-nitrone remains unexplored in the provided evidence.
  • Synthetic Utility : The p-tolyl group’s electronic and steric profile may enhance cycloaddition yields compared to bulkier tert-butyl or polar sulfonate groups, though empirical comparisons are needed .
  • Electronic Tuning : Substitution on the nitrone’s aromatic rings (e.g., nitro, methyl) directly impacts reactivity and spectroscopic signatures, enabling tailored applications in drug discovery .

Q & A

Q. What are the optimal synthetic routes for preparing alpha-phenyl-N-p-tolyl-nitrone?

The synthesis of this nitrone typically involves condensation reactions between hydroxylamine derivatives and aldehydes. For instance, protocols using acidic aqueous media with strong acids (e.g., HNO₃) at controlled temperatures (-20°C to 25°C) can yield precursor nitroso compounds, which are further oxidized to nitrones . Additionally, thionyl chloride (SOCl₂) in the presence of pyridine has been employed for acyl chloride intermediates, which may facilitate nitrone formation . Structural confirmation via X-ray crystallography (e.g., dihedral angles of ~69° between phenyl and alkyl groups) is critical to validate synthesis outcomes .

Q. How is the structural conformation of alpha-phenyl-N-p-tolyl-nitrone characterized experimentally?

X-ray crystallography is the gold standard for determining bond lengths, angles, and dihedral configurations. For example, the nitrone fragment in related compounds exhibits a dihedral angle of 69.1(3)° between the phenyl ring and substituents, a conformation consistent with other nitrones in the Cambridge Structural Database (CSD) . Comparative analysis with CSD entries (e.g., refcodes KEMSIF30, VOJLUC31) can validate structural deviations .

Q. What analytical techniques are suitable for quantifying alpha-phenyl-N-p-tolyl-nitrone and its derivatives?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is effective for quantification, especially when derivatized with long-chain N-hydroxyamines to enhance ionization . Fluorescence detection is also viable for aldehyde adducts formed under mild conditions, with method validation via retention time and fragmentation patterns .

Advanced Research Questions

Q. How does alpha-phenyl-N-p-tolyl-nitrone function as a spin-trapping agent in electron paramagnetic resonance (EPR) studies?

This nitrone reacts with transient radicals (e.g., glutathione thiyl radicals) to form stable spin adducts detectable by EPR. Key parameters include adduct stability (e.g., half-life >120 seconds) and spectral resolution. Compared to analogues like DMPO, nitrones with tert-butyl groups (e.g., EBN) exhibit superior kinetic stability and signal clarity . Optimization requires pH control (near-neutral) and exclusion of competing radical scavengers .

Q. What mechanistic insights support its neuroprotective efficacy in cerebral ischemia (CI) models?

In vivo studies show that alpha-aryl-N-alkylnitrones reduce neuronal apoptosis in brain regions like the CA1 area. Neuroprotection correlates with dose-dependent decreases in oxidative stress markers (e.g., lipid peroxidation) and improved neurological deficit scores (NDS). For example, analogues like nitrone 69 and 75 demonstrate distinct regional efficacy, suggesting tissue-specific radical trapping or blood-brain barrier permeability variations .

Q. How can this nitrone be applied in detecting DNA-radical adducts?

When combined with spin traps like DMPO, the nitrone forms stable adducts with DNA radicals (e.g., hydroxyl radical-induced lesions). Experimental protocols involve treating cells with pro-oxidants (e.g., CuCl₂/H₂O₂), followed by DNA extraction and LC-MS/MS analysis. Critical steps include rapid freezing (-80°C) to prevent adduct degradation and use of internal standards (e.g., isotopically labeled nitrones) .

Q. What safety considerations are critical when handling alpha-phenyl-N-p-tolyl-nitrone?

Toxicity data indicate potential carcinogenicity and mutagenicity in experimental models. Handling requires PPE (gloves, goggles), fume hoods, and adherence to hazardous waste protocols. Thermal decomposition releases toxic NOx fumes, necessitating inert atmospheres during high-temperature reactions .

Q. How does structural modification of the nitrone scaffold influence its reactivity and efficacy?

Comparative studies show that substituents like para-nitro groups enhance electrophilicity, improving radical trapping efficiency. Bulky tert-butyl groups on the N-atom increase steric hindrance, stabilizing spin adducts but potentially reducing reaction rates. For example, nitrone 75 (with a p-tolyl group) exhibits higher neuroprotective potency at lower doses than phenyl-substituted analogues .

Q. What experimental strategies resolve contradictions in kinetic data for nitrone-radical adducts?

Discrepancies in half-life or reaction rates (e.g., EBN/•SG vs. DMPO/•SG) are addressed by standardizing conditions (temperature, solvent polarity, radical source). Pseudo-first-order kinetics under excess nitrone concentrations and stopped-flow EPR setups can isolate rate constants .

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